Diphenylacetyl chloride
CAS No.: 1871-76-7
Cat. No.: VC21334730
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1871-76-7 |
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Molecular Formula | C14H11ClO |
Molecular Weight | 230.69 g/mol |
IUPAC Name | 2,2-diphenylacetyl chloride |
Standard InChI | InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Standard InChI Key | MSYLETHDEIJMAF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl |
Melting Point | 56.5 °C |
Basic Information and Chemical Identity
Diphenylacetyl chloride (CAS No. 1871-76-7) is an organic compound with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol . Structurally, it consists of two phenyl groups attached to an acetyl chloride moiety. The molecule is also known by several synonyms including 2,2-diphenylacetyl chloride, acetyl chloride diphenyl-, and DPAC .
As an acyl chloride, the compound contains a carbonyl group (C=O) connected to a chlorine atom, making it reactive toward nucleophiles and suitable for various organic transformations. The presence of two phenyl groups attached to the alpha carbon contributes to its structural rigidity and influences its reactivity patterns .
Chemical Identity Parameters
Physical Properties
Diphenylacetyl chloride exhibits distinctive physical characteristics that influence its handling, storage, and application in synthetic processes. The compound appears as a crystalline powder with coloration ranging from white to slightly yellow or brown, depending on purity and storage conditions .
Physical Constants
The comprehensive physical properties of diphenylacetyl chloride are summarized in the following table:
Solubility Profile
Diphenylacetyl chloride demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and dimethyl sulfoxide (DMSO) . For laboratory applications, acetone has been documented as an effective solvent for dissolution . The compound's solubility characteristics are essential considerations for reaction planning and purification strategies.
Chemical Properties and Reactivity
Diphenylacetyl chloride possesses chemical properties typical of acyl chlorides, with reactivity enhanced by the presence of two phenyl groups at the alpha position.
Reactivity Characteristics
The compound is highly reactive toward nucleophiles due to the electrophilic carbonyl carbon adjacent to the electronegative chlorine atom. This reactivity profile makes it valuable in acylation reactions, particularly in the synthesis of amides, esters, and related compounds .
Key reactivity features include:
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High susceptibility to nucleophilic attack at the carbonyl carbon
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Moisture sensitivity, readily undergoing hydrolysis to form diphenylacetic acid and hydrogen chloride
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Effective acylating agent for alcohols, amines, and other nucleophiles
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Participation in Schotten-Baumann reactions for amide formation
The compound is particularly sensitive to moisture and should be handled under anhydrous conditions to maintain its integrity and reactivity profile .
Synthesis and Preparation Methods
The preparation of diphenylacetyl chloride typically involves the conversion of diphenylacetic acid to its corresponding acyl chloride using chlorinating agents.
Standard Preparation Route
The most common synthetic approach involves the reaction of diphenylacetic acid with thionyl chloride (SOCl₂) . This reaction proceeds via nucleophilic substitution at the carboxylic acid, with the elimination of sulfur dioxide and hydrogen chloride as byproducts:
Ph₂CH-COOH + SOCl₂ → Ph₂CH-COCl + SO₂ + HCl
The reaction is typically conducted under anhydrous conditions, often in the presence of a catalytic amount of dimethylformamide (DMF) to enhance the reaction rate through the formation of a Vilsmeier-type intermediate .
Laboratory Scale Synthesis
For laboratory applications, diphenylacetyl chloride solutions can be prepared by dissolving the solid compound in appropriate solvents like acetone. Research protocols have documented the preparation of solution by dissolving diphenylacetyl chloride in acetone at specific molar concentrations (e.g., 0.005 moles in 1 mL acetone) for subsequent use in acylation reactions .
Applications and Uses
Diphenylacetyl chloride serves as a versatile reagent in various synthetic applications, particularly in pharmaceutical chemistry and complex molecule synthesis.
Pharmaceutical Synthesis
The compound has significant applications in pharmaceutical synthesis, including:
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Preparation of β-lactam antibiotics through acylation of 6-aminopenicillanic acid (6-APA)
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Synthesis of β-lactam estrogen receptor antagonists that promote antiproliferative activity and anti-tubulin polymerization effects
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Development of N-substituted amides with local anesthetic properties
Specialized Chemical Applications
Beyond pharmaceutical applications, diphenylacetyl chloride serves as a reagent in several specialized chemical processes:
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Regioselective acylation of cyclomalto-oligosaccharides, enabling structural modifications of complex carbohydrates
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Formation of diphenylacetylated derivatives for structure-activity relationship studies
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Preparation of chemical intermediates for materials science applications
The compound's utility in these applications stems from its ability to introduce the diphenylacetyl group into various molecular scaffolds with high efficiency and selectivity.
Analytical Methods and Characterization
Various analytical techniques are employed to characterize diphenylacetyl chloride and confirm its identity and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides definitive structural confirmation of diphenylacetyl chloride . The compound's spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl groups and the methine proton connecting the two phenyl rings to the carbonyl group.
Chromatographic Analysis
Gas Chromatography (GC) represents an effective method for purity determination, with commercial grades typically specified at ≥90% to ≥97.5% purity . Thin Layer Chromatography (TLC) is also utilized for reaction monitoring and identification, particularly in synthesis applications involving diphenylacetyl chloride .
Quality Parameters
Commercial specifications for diphenylacetyl chloride typically include the following quality parameters :
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Appearance: Light yellow crystalline powder
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Infrared spectrum conformity to reference standard
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Melting point within specified range (51-56°C)
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GC purity ≥96.5%
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